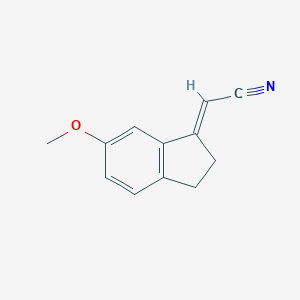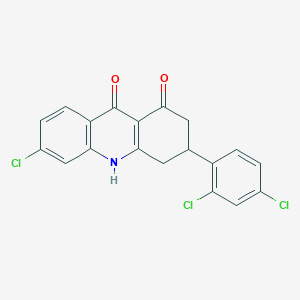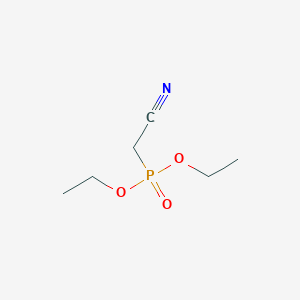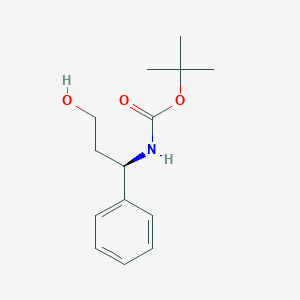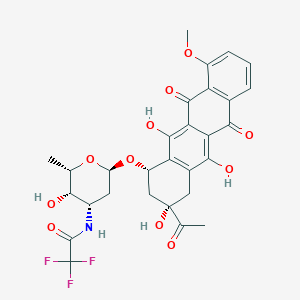
N-(Trifluoroacetyl)daunorubicin
Descripción general
Descripción
N-(Trifluoroacetyl)daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used as an anticancer drug. The modification with a trifluoroacetyl group is part of ongoing research to create analogues with potentially improved therapeutic profiles or reduced cardiotoxicity, which is a significant limitation in the clinical use of anthracyclines like daunorubicin and doxorubicin .
Synthesis Analysis
The synthesis of N-(trifluoroacetyl)daunorubicin analogues involves complex organic reactions. For instance, the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin was synthesized starting from 2,5-dimethoxybenzaldehyde, using a series of reactions including Pomeranz-Fritsch condensation, borohydride reduction, acid-catalyzed cyclization, selective N-acetylation, Friedel-Crafts acylation, and glycosidation with optically active N,O-bis(trifluoroacetyl)daunosamine bromide . However, the N-trifluoroacetyl blocking group could not be removed without leading to aromatization to the azanaphthaquinone, which indicates the sensitivity of the trifluoroacetyl group in the synthetic process .
Molecular Structure Analysis
The molecular structure of N-(trifluoroacetyl)daunorubicin and its analogues is characterized by the presence of an anthracycline core, which is essential for their biological activity. Modifications to this core, such as the introduction of a trifluoroacetyl group, can significantly affect the compound's interaction with biological targets, such as DNA, and its overall antitumor activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(trifluoroacetyl)daunorubicin analogues are sensitive and require careful control of reaction conditions. For example, the reaction of perfluoroacyl anhydrides with anthracyclines can lead to the formation of 9,10-anhydro-N-acylated derivatives, which have different biological activities compared to their parent compounds . The inability to remove the N-trifluoroacetyl group without causing aromatization also highlights the reactivity of this moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(trifluoroacetyl)daunorubicin analogues are influenced by the trifluoroacetyl group. This group is highly electronegative, which can affect the solubility, stability, and overall reactivity of the molecule. The presence of the trifluoroacetyl group can also impact the drug's pharmacokinetics and distribution in the body, potentially leading to differences in toxicity and efficacy .
Aplicaciones Científicas De Investigación
Nanodiamonds as Drug Carriers
Nanodiamonds (NDs) have shown potential in drug delivery, biomedical imaging, and nanoscale sensing. NDs are biocompatible and can improve drug tolerance and decrease therapeutic toxicity when used for drug delivery, as demonstrated by ND-mediated delivery of daunorubicin, which was less toxic to multiple cell types compared to daunorubicin alone. This highlights the promise of NDs in preclinical investigations and their role in enhancing drug delivery systems (Moore et al., 2014).
Fluorescent Sensors for Daunorubicin Detection
An 808 nm-excited, citric acid-coated, core–shell upconversion fluorescent sensor for daunorubicin (DAU) detection has been developed. The sensor shows high efficiency in quenching the upconversion fluorescence of nanoparticles in the presence of DAU via a fluorescence resonance energy transfer mechanism. This sensor offers a simple, rapid, and low-cost method for in vivo imaging and detection of DAU, highlighting its potential in enhancing the monitoring of daunorubicin in clinical settings (Zeng et al., 2021).
Understanding Cell Response to Daunorubicin
Cell response to daunorubicin is highly regulated by multiple signaling events. These include pathways such as the sphingomyelinase-initiated sphingomyelin-ceramide pathway, mitogen-activated kinase, and stress-activated protein/c-Jun N-terminal kinase activation, among others. The complexity and diversity of these pathways suggest a multi-faceted mode of action of daunorubicin, emphasizing the need for a comprehensive understanding of these signaling pathways in daunorubicin-induced signaling (Laurent & Jaffrézou, 2001).
Chemoenzymatic Synthesis
An efficient two-step, chemoenzymatic synthesis of N-trifluoroacetyl doxorubicin-14-valerate (Valrubicin) from doxorubicin hydrochloride salt has been reported. This process, involving a lipase-catalyzed regioselective esterification, highlights the potential of enzymatic methods in the synthesis of complex drug molecules and derivatives, offering a high yield and suggesting an avenue for the synthesis of N-(Trifluoroacetyl)daunorubicin (Cotterill & Rich, 2005).
Safety And Hazards
Daunorubicin is toxic if swallowed and is suspected of causing genetic defects, causing cancer, and damaging fertility or the unborn child . It is recommended that daunorubicin be administered only by physicians who are experienced in leukemia chemotherapy and in facilities with laboratory and supportive resources adequate to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity .
Direcciones Futuras
There is ongoing research into the modification of anthracyclines, including daunorubicin, to synthesize drugs free of the disadvantages of high toxicity for healthy cells, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells . The preparation of their phosphorylated derivatives is one area that has been very poorly studied .
Propiedades
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOASREXNXKOKBP-HWJSKKJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949278 | |
| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trifluoroacetyl)daunorubicin | |
CAS RN |
26388-52-3 | |
| Record name | Trifluoroacetyldaunomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
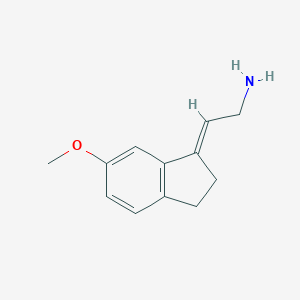
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
